molecular formula C16H20N2 B12097366 N',N'-dimethyl-1,2-diphenylethane-1,2-diamine CAS No. 93537-39-4

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine

Cat. No.: B12097366
CAS No.: 93537-39-4
M. Wt: 240.34 g/mol
InChI Key: OEDXASUOCKHCRL-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2. It is a chiral diamine, often used in asymmetric synthesis and catalysis due to its ability to form stable complexes with metals. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:

    Formation of the imine intermediate: Benzophenone reacts with dimethylamine to form an imine.

    Reduction of the imine: The imine is then reduced to the corresponding amine using sodium borohydride.

Industrial Production Methods

On an industrial scale, the synthesis of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, ensuring high purity and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine oxide.

    Reduction: It can be reduced further to form secondary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is widely used as a ligand in asymmetric catalysis. Its ability to form chiral complexes with transition metals makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological amines.

Medicine

In medicinal chemistry, derivatives of N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine are explored for their potential pharmacological activities, including as potential inhibitors of specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly advantageous.

Mechanism of Action

The mechanism by which N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine exerts its effects typically involves the formation of stable complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets often include transition metals such as palladium, platinum, and rhodium, which are central to many catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: Lacks the phenyl groups, making it less sterically hindered and less effective in asymmetric catalysis.

    1,2-diphenylethane-1,2-diamine: Lacks the methyl groups, which can affect its solubility and reactivity.

    N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of phenyl groups, altering its steric and electronic properties.

Uniqueness

N’,N’-dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its combination of steric bulk from the phenyl groups and the electron-donating effects of the methyl groups. This combination enhances its ability to form stable, chiral complexes with metals, making it particularly valuable in asymmetric synthesis.

Properties

IUPAC Name

N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXASUOCKHCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20918350
Record name N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93537-39-4
Record name Phenethylamine, beta-(dimethylamino)-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093537394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~1~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20918350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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